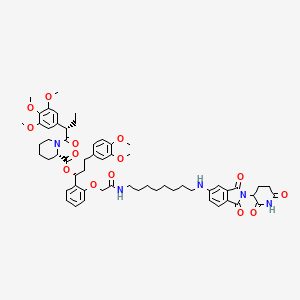

(1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

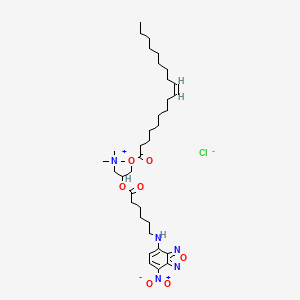

dTAG-47 es un degradador de moléculas pequeñas heterobifuncionales diseñado para dirigirse a proteínas de fusión mutantes FKBP12 F36V. Este compuesto es parte del sistema de etiqueta de degradación (dTAG), que es un enfoque versátil para la degradación de proteínas dirigida. El sistema dTAG permite la degradación rápida, reversible y selectiva de proteínas de interés, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de dTAG-47 implica la conjugación de un ligando de unión a cereblon (talidomida) con un ligando selectivo para la FKBP12 mutada de un solo punto F36V (orto-AP1867) a través de varios enlaces químicos . Las condiciones de reacción típicamente involucran técnicas estándar de síntesis orgánica, incluidas etapas de protección y desprotección, reacciones de acoplamiento y procesos de purificación como la cromatografía.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para dTAG-47 no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para lotes más grandes, garantizar la calidad constante del producto e implementar medidas de control de calidad rigurosas para cumplir con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

dTAG-47 principalmente experimenta reacciones de sustitución durante su síntesis. El compuesto en sí está diseñado para inducir la poliubiquitinación y la posterior degradación proteasómica de las proteínas diana .

Reactivos y condiciones comunes

Reactivos: Talidomida, orto-AP1867, varios enlaces químicos.

Condiciones: Condiciones estándar de síntesis orgánica, incluidas etapas de protección y desprotección, reacciones de acoplamiento y procesos de purificación.

Principales productos formados

El principal producto formado a partir de las reacciones que involucran dTAG-47 es el propio degradador heterobifuncional, que es capaz de degradar selectivamente las proteínas de fusión FKBP12 F36V .

Aplicaciones Científicas De Investigación

dTAG-47 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

dTAG-47 funciona formando un complejo ternario entre la proteína de fusión FKBP12 F36V y la maquinaria proteasómica de ubiquitina mediante la unión con cereblon . Esta interacción conduce a la poliubiquitinación y la posterior degradación proteasómica de la proteína diana. El proceso es rápido, reversible y altamente selectivo, lo que permite un control preciso sobre los niveles de proteínas en las células .

Comparación Con Compuestos Similares

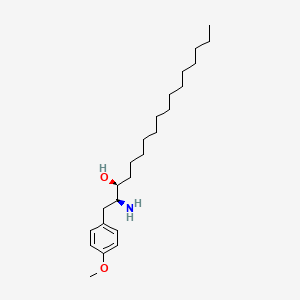

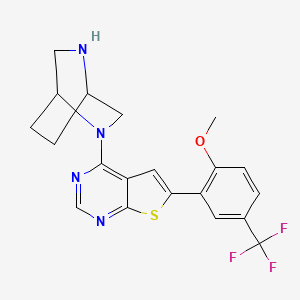

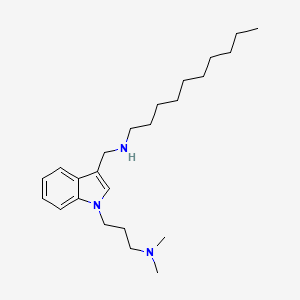

Compuestos similares

Unicidad de dTAG-47

dTAG-47 es único debido a su orientación específica a las proteínas de fusión FKBP12 F36V y su capacidad para inducir la degradación rápida y selectiva de estas proteínas tanto in vitro como in vivo . Esto lo convierte en una herramienta valiosa para los investigadores que buscan estudiar la función de las proteínas y validar objetivos farmacológicos con alta precisión.

Propiedades

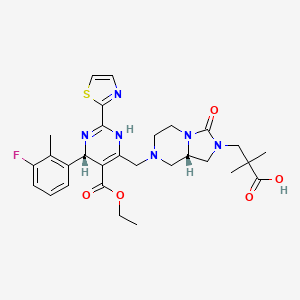

Fórmula molecular |

C59H73N5O14 |

|---|---|

Peso molecular |

1076.2 g/mol |

Nombre IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1 |

Clave InChI |

OQXAQHQPOQLCAE-ODPQSFPTSA-N |

SMILES isomérico |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |

SMILES canónico |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)